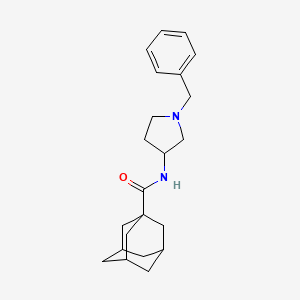
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane and pyrrolidine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrrolidine is a five-membered nitrogen-containing heterocycle. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a carboxylic acid group, forming adamantane-1-carboxylic acid.
Formation of the Pyrrolidine Derivative: Pyrrolidine is benzylated to form 1-benzylpyrrolidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Applications De Recherche Scientifique
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism by which N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, in its antiviral applications, the compound has been shown to inhibit the entry of viruses into host cells by binding to viral glycoproteins . This prevents the virus from attaching to and entering the host cell, thereby blocking infection.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpyrrolidin-3-yl-methanol: A related compound with similar structural features but different functional groups.
2-(1-Adamantyl)-1H-benzimidazole: Another adamantane derivative with different biological activities.
Uniqueness
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide is unique due to its combination of adamantane and pyrrolidine structures, which confer both stability and reactivity. This makes it particularly useful in applications where both properties are desirable, such as in drug development and materials science.
Propriétés
Formule moléculaire |
C22H30N2O |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
N-(1-benzylpyrrolidin-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O/c25-21(22-11-17-8-18(12-22)10-19(9-17)13-22)23-20-6-7-24(15-20)14-16-4-2-1-3-5-16/h1-5,17-20H,6-15H2,(H,23,25) |
Clé InChI |
DQGJCELNGPAFAU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1NC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
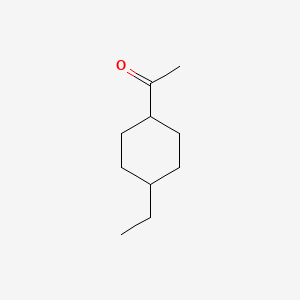
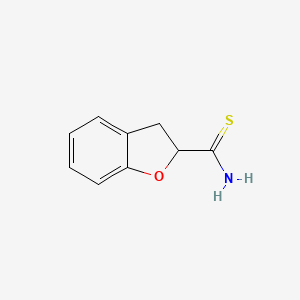
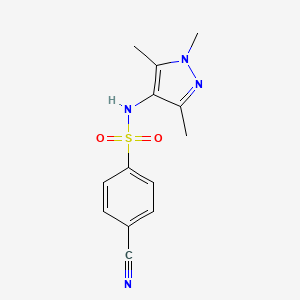

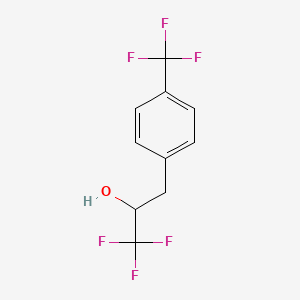
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
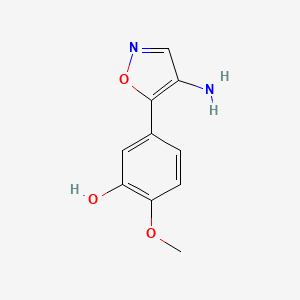
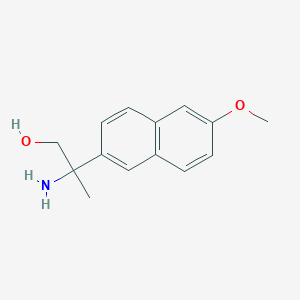

![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
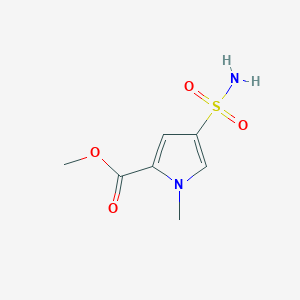
![tert-butylN-{[2-(aminomethyl)-octahydropentalen-2-yl]methyl}carbamate](/img/structure/B13588070.png)

